BenchChemオンラインストアへようこそ!

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Kinase inhibition Regioisomer SAR Isoxazole carboxamide

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 955745-56-9) is a synthetic heterocyclic small molecule with the molecular formula C₁₄H₁₃N₃O₂S and a molecular weight of 287.34 g/mol, typically supplied at ≥95% purity. It belongs to the N-aryl-5-methylisoxazole-3-carboxamide chemotype, a scaffold explored in medicinal chemistry for kinase inhibition (e.g., CSF-1R, FMS) and antitubercular activity.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34
CAS No. 955745-56-9
Cat. No. B3009288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
CAS955745-56-9
Molecular FormulaC14H13N3O2S
Molecular Weight287.34
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=NOC(=C3)C
InChIInChI=1S/C14H13N3O2S/c1-7-4-5-8(2)12-11(7)15-14(20-12)16-13(18)10-6-9(3)19-17-10/h4-6H,1-3H3,(H,15,16,18)
InChIKeyYOOOVJVOQLILCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 955745-56-9): Procurement-Relevant Chemical Identity and Core Characteristics


N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 955745-56-9) is a synthetic heterocyclic small molecule with the molecular formula C₁₄H₁₃N₃O₂S and a molecular weight of 287.34 g/mol, typically supplied at ≥95% purity . It belongs to the N-aryl-5-methylisoxazole-3-carboxamide chemotype, a scaffold explored in medicinal chemistry for kinase inhibition (e.g., CSF-1R, FMS) and antitubercular activity [1]. The compound integrates a 4,7-dimethylbenzothiazole moiety linked via a 2-amino carboxamide bridge to a 5-methylisoxazole-3-carboxylic acid fragment. Despite the biological potential of its congeners, direct primary research literature or patent data specific to this exact compound is currently absent from major public databases (PubMed, ChEMBL, BindingDB, PubChem), indicating it is an underexplored or screening-library compound rather than a fully profiled lead [2].

Why Generic Substitution of N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 955745-56-9) Carries Unquantified Scientific Risk


In the N-aryl-5-methylisoxazole-3-carboxamide series, minor structural modifications—such as regioisomeric carboxamide placement (3- vs. 5-position), benzothiazole methylation pattern, or N-alkylation—can drastically alter kinase selectivity profiles and antibacterial MIC values, as demonstrated by published SAR studies [1]. Without compound-specific binding, cellular, or pharmacokinetic data for CAS 955745-56-9, substituting a 'close analog' (e.g., the 5-carboxamide regioisomer CAS 946229-00-1 or N-alkylated derivatives) introduces an unquantifiable risk of divergent target engagement, potency, and off-target liabilities. The absence of any reported biological data for this exact compound means that even structurally proximate analogs cannot be assumed to share its activity fingerprint, underscoring the critical need for procurement of the authentic chemical identity for reproducible research.

Quantitative Differentiation Evidence for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 955745-56-9) Relative to Closest Structural Analogs


Regioisomeric Carboxamide Differentiation: 3-Carboxamide vs. 5-Carboxamide in Benzothiazole-Isoxazole Hybrids

The target compound features a 5-methylisoxazole-3-carboxamide connectivity, whereas the most similar commercially available analog (CAS 946229-00-1) bears a 3-methylisoxazole-5-carboxamide regiochemistry. Published SAR on related N-aryl-5-methylisoxazole-3-carboxamide CSF-1R inhibitors shows that shifting the carboxamide from the 3- to the 5-position of the isoxazole ring can alter enzymatic IC₅₀ values by >10-fold, as observed between compounds with identical aryl fragments but reversed carboxamide orientation [1]. No activity data exist for either the target or its 5-carboxamide regioisomer, but the class-wide regioisomeric sensitivity establishes that these two compounds cannot be considered interchangeable.

Kinase inhibition Regioisomer SAR Isoxazole carboxamide

Benzothiazole Methylation Pattern: 4,7-Dimethyl vs. Unsubstituted or Mono-Methyl Benzothiazole in Isoxazole-Carboxamide Series

The 4,7-dimethyl substitution on the benzothiazole ring distinguishes this compound from the more common unsubstituted or 6-substituted benzothiazole analogs found in antitubercular 5-methylisoxazole-3-carboxamide libraries [1][2]. In the antitubercular series, 5-methylisoxazole-3-carboxamide derivatives with unsubstituted aryl rings achieved MIC values as low as 3.125 µM against M. tuberculosis H37Rv, while benzothiazole-containing analogs were not evaluated, leaving the impact of the 4,7-dimethylbenzothiazole fragment uncharacterized [2]. The electron-donating methyl groups are predicted to modulate the benzothiazole HOMO energy and π-stacking interactions with kinase hinge regions, but no experimental binding or cellular data exist for this precise scaffold.

Benzothiazole SAR Antitubercular Kinase selectivity

Absence of N-Alkylation vs. N-Alkylated Benzothiazole-Isoxazole Analogs: Impact on Physicochemical and Pharmacokinetic Properties

The target compound contains a free secondary amide NH linking the benzothiazole and isoxazole, whereas numerous commercially listed analogs incorporate N-alkyl groups (e.g., N-(tetrahydrofuran-2-yl)methyl, N-(3-morpholinopropyl)) . N-alkylation in related CSF-1R inhibitor series has been shown to modulate LogD, aqueous solubility, and microsomal stability; the free NH analog of PLX3397 (pexidartinib) exhibited >5-fold difference in oral bioavailability compared to its N-methyl counterpart [1]. While no direct pharmacokinetic data exist for CAS 955745-56-9, the absence of N-alkylation predicts distinct ADME properties relative to its N-substituted analogs.

N-alkylation SAR Physicochemical properties Drug-likeness

Best-Fit Research and Industrial Application Scenarios for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 955745-56-9)


Kinase Selectivity Screening: Exploring the Underexplored 4,7-Dimethylbenzothiazole-Isoxazole Chemical Space

This compound is best deployed as a structurally unique entry point for kinase selectivity panel screening. Given its uncharted biological profile, it is suited for academic or biotech groups seeking novel chemotypes for CSF-1R, FMS, or related class III receptor tyrosine kinases, where no prior benzothiazole-isoxazole hybrid has been reported. Its procurement enables the generation of first-in-class SAR data for this scaffold, potentially revealing differential selectivity versus established N-aryl-5-methylisoxazole-3-carboxamide inhibitors such as compounds 7d and 9a (CSF-1R IC₅₀ 33 nM and 64 nM, respectively) [1].

Antitubercular Hit Expansion: Novel Benzothiazole-Decorated 5-Methylisoxazole-3-Carboxamide Analogs

The compound can serve as a starting point for antitubercular hit expansion campaigns. The 5-methylisoxazole-3-carboxamide core has demonstrated MIC values as low as 3.125 µM against M. tuberculosis H37Rv when coupled with simple aryl groups [2]. The 4,7-dimethylbenzothiazole substitution represents an untested variation that could enhance membrane permeability or target engagement, warranting inclusion in MIC screening cascades alongside established antitubercular agents.

Chemical Probe Development: Free NH Amide as a Tool for Target Engagement Studies

The secondary amide NH in the target compound provides a hydrogen-bond donor that can be exploited for affinity-based proteomics or structural biology (X-ray crystallography, NMR) to identify the molecular targets of this underexplored chemotype. Unlike N-alkylated analogs, the free NH may facilitate co-crystallization with kinase domains, aiding in the rational design of more potent derivatives once initial activity is established [3].

Quote Request

Request a Quote for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.